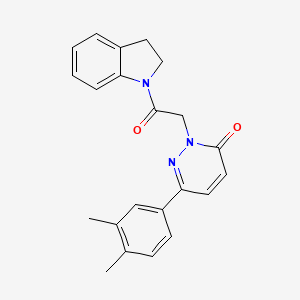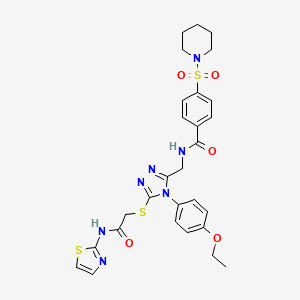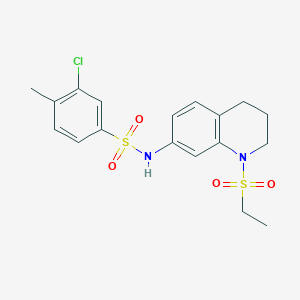
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O4S2 and its molecular weight is 428.95. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research on compounds bearing sulfonamide fragments, such as 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide, highlights their potential in anticancer therapy. These compounds have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. For instance, studies demonstrate their ability to significantly reduce cell proliferation and induce the mRNA expression of pro-apoptotic genes, which is likely mediated by the activation of apoptotic pathways, including p38 and ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015). Another study focused on the synthesis of new 2-mercaptobenzenesulfonamides, demonstrating moderate anticancer and anti-HIV activities, further underscoring the therapeutic potential of sulfonamide derivatives (Pomarnacka & Kornicka, 2001).
Antimicrobial and Enzyme Inhibition
The antimicrobial properties of sulfonamide derivatives have been explored, showing significant activity against a variety of bacterial strains and fungi. This highlights the broad spectrum of potential applications for sulfonamide-based compounds in treating infections (Vanparia et al., 2010). Additionally, these compounds have shown promising results as enzyme inhibitors, particularly in the context of carbonic anhydrase inhibition, which is relevant for various physiological processes and potential therapeutic interventions (Gul et al., 2018).
Synthesis and Characterization
The chemical synthesis and characterization of sulfonamide derivatives, including their structural elucidation through elemental and spectral analyses, are crucial steps in understanding their pharmacological potential. These studies lay the groundwork for further exploration of their biological activities and applications in drug development (Croce et al., 2006).
Propiedades
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-7-8-15(11-18(14)21)20-27(24,25)16-9-6-13(2)17(19)12-16/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHFJGSKZRULFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

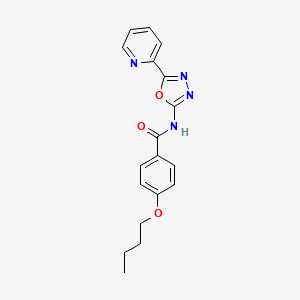
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/no-structure.png)
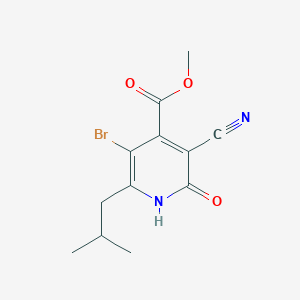
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2602140.png)
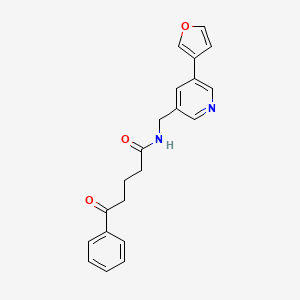
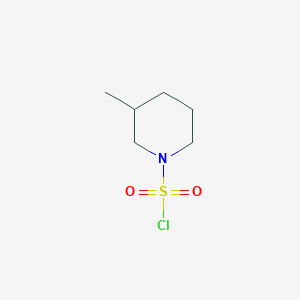
![2-[1-(3-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2602143.png)
![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2602147.png)
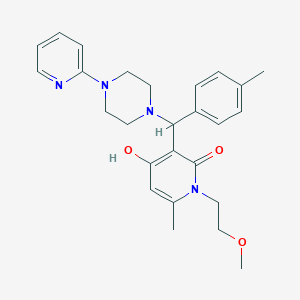
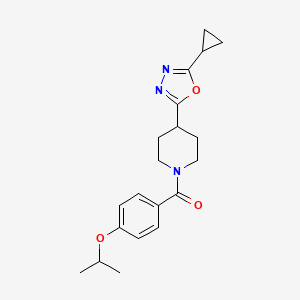
![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide](/img/structure/B2602152.png)
